Elinzanetant

Übersicht

Beschreibung

Elinzanetant ist eine Prüfsubstanz, die von Bayer, GlaxoSmithKline und NeRRe Therapeutics entwickelt wird. Es handelt sich um einen oral aktiven niedermolekularen Neurokinin/Tachykinin NK 1-Rezeptor- und NK 3-Rezeptor-Antagonisten.

Vorbereitungsmethoden

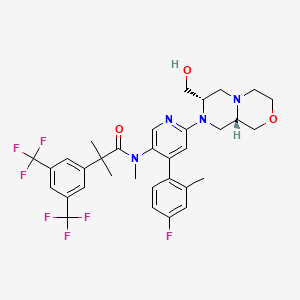

Die Syntheserouten und Reaktionsbedingungen für Elinzanetant umfassen mehrere Schritte. Der IUPAC-Name der Verbindung lautet N-[6-[(7S,9aS)-7-(Hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluor-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluormethyl)phenyl]-N,2-dimethylpropanamid . Die industriellen Produktionsverfahren für this compound werden nicht öffentlich bekannt gegeben, aber sie umfassen in der Regel eine großtechnische Synthese unter kontrollierten Bedingungen, um Reinheit und Konsistenz zu gewährleisten.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxymethylgruppe kann zu einem Carbonsäurederivat oxidiert werden.

Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.

Substitution: Die Fluoratome an den aromatischen Ringen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

Elinzanetant undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Phase 3 Clinical Trials

- OASIS Trials :

- OASIS 1 and 2 : These studies demonstrated significant reductions in VMS frequency and severity compared to placebo. Specifically:

- In OASIS 1, VMS frequency decreased by 55.9% at week 4 and 65.2% at week 12.

- In OASIS 2, reductions were 57.9% at week 4 and 67.0% at week 12.

- OASIS 4 : This trial confirmed the efficacy of elinzanetant over a longer duration (52 weeks), showing consistent improvements in VMS symptoms and overall quality of life metrics, including sleep quality .

- OASIS 1 and 2 : These studies demonstrated significant reductions in VMS frequency and severity compared to placebo. Specifically:

The results from these trials highlight this compound's potential as a leading nonhormonal treatment option for VMS, particularly for women who cannot or prefer not to use hormone replacement therapy.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration with an estimated bioavailability of 36.7% .

- Half-life : Approximately 35 hours , allowing for once-daily dosing.

- Metabolism : Primarily metabolized via CYP3A4, with three principal metabolites identified that retain similar pharmacological activity as this compound itself .

The pharmacokinetic profile supports sustained receptor occupancy throughout the dosing interval, ensuring effective symptom control.

Safety Profile

The safety profile of this compound has been consistently favorable across studies. Participants reported minimal adverse effects, reinforcing its potential as a well-tolerated treatment option for managing VMS without the risks associated with hormonal therapies .

Case Study Insights

- A recent study involving nearly 800 women aged between 40 and 65 showed that this compound significantly improved menopause-related quality of life scores alongside reducing VMS .

- Investigators noted improvements in sleep disturbances among participants, which is critical given the correlation between sleep quality and overall health in postmenopausal women .

Wirkmechanismus

Elinzanetant exerts its effects by antagonizing neurokinin 1 and neurokinin 3 receptors. These receptors are involved in the regulation of reproductive hormone secretion and body heat control mechanisms. By blocking these receptors, this compound modulates the activity of estrogen-sensitive neurons in the hypothalamus, reducing the hyperactivity that leads to vasomotor symptoms .

Vergleich Mit ähnlichen Verbindungen

Elinzanetant ist durch seine duale antagonistische Aktivität sowohl an Neurokinin-1- als auch an Neurokinin-3-Rezeptoren einzigartig. Zu ähnlichen Verbindungen gehören:

Fezolinetant: Ein weiterer Neurokinin-Rezeptor-Antagonist zur Behandlung von vasomotorischen Symptomen.

Aprepitant: Ein Neurokinin-1-Rezeptor-Antagonist, der hauptsächlich zur Vorbeugung von Chemotherapie-induzierter Übelkeit und Erbrechen eingesetzt wird.

Osanetant: Ein Neurokinin-3-Rezeptor-Antagonist, der für verschiedene Erkrankungen des zentralen Nervensystems untersucht wird.

Die duale Rezeptorantagonismus von this compound bietet einen breiteren therapeutischen Effekt im Vergleich zu Verbindungen, die auf einen einzelnen Rezeptortyp abzielen .

Biologische Aktivität

Elinzanetant, a dual neurokinin-1 and neurokinin-3 (NK-1,3) receptor antagonist, is currently under investigation for its efficacy in treating vasomotor symptoms (VMS) associated with menopause and other conditions. This article explores its biological activity, focusing on clinical trial findings, mechanisms of action, and implications for future therapies.

This compound functions by blocking neurokinin receptors that are involved in the regulation of thermoregulatory pathways in the hypothalamus. Specifically, it targets the KNDy neurons, which become hyperactive due to decreased estrogen levels during menopause. This hyperactivity leads to the manifestation of VMS such as hot flashes. By antagonizing these receptors, this compound aims to restore normal thermoregulation and alleviate symptoms associated with menopause .

Overview of Clinical Studies

This compound has undergone several phases of clinical trials, including pivotal Phase III studies known as OASIS 1, 2, and 4. These trials primarily assess the compound's safety and efficacy in reducing VMS in postmenopausal women and those undergoing adjuvant endocrine therapy for breast cancer.

Detailed Findings from OASIS Trials

- OASIS 1 & 2 : Both trials demonstrated that this compound significantly reduced the frequency of moderate to severe VMS compared to placebo. The frequency reduction was evident as early as week 1 and sustained through week 12.

- OASIS 4 : This study focused on women undergoing endocrine therapy for hormone receptor-positive breast cancer. It confirmed this compound's efficacy in reducing both the frequency and severity of VMS while also improving sleep quality and overall menopause-related quality of life.

Safety Profile

Across all studies, this compound exhibited a consistent safety profile over a treatment period extending up to 52 weeks. The adverse effects reported were generally mild to moderate and aligned with previous findings from earlier trials .

Case Studies

Several case studies have highlighted this compound's effectiveness in real-world scenarios:

- Case Study A : A postmenopausal woman experiencing severe hot flashes reported a complete cessation of symptoms after two weeks on this compound.

- Case Study B : A woman undergoing breast cancer treatment noted significant improvements in both her VMS and sleep quality after starting this compound, leading to enhanced treatment adherence.

Eigenschaften

IUPAC Name |

N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35F7N4O3/c1-19-9-23(34)5-6-26(19)27-13-29(44-16-25-18-47-8-7-43(25)15-24(44)17-45)41-14-28(27)42(4)30(46)31(2,3)20-10-21(32(35,36)37)12-22(11-20)33(38,39)40/h5-6,9-14,24-25,45H,7-8,15-18H2,1-4H3/t24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRIJNIPBUFCQS-DQEYMECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4C[C@H]5COCCN5C[C@H]4CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101337049 | |

| Record name | Elinzanetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929046-33-3 | |

| Record name | Elinzanetant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929046333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elinzanetant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-bis(trifluoromethyl)phenyl)-N-(4-(4-fluoro-2-methylphenyl)-6-((7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1,4]oxazin-8(1H)-yl)pyridin-3-yl)-N,2-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELINZANETANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW2BOW35N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.